molecular formula C7H5Cl2NO3 B8523245 1,3-Dichloro-4-methoxy-2-nitrobenzene

1,3-Dichloro-4-methoxy-2-nitrobenzene

Cat. No.: B8523245
M. Wt: 222.02 g/mol
InChI Key: NOHBAFVNPWPORE-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-methoxy-2-nitrobenzene (CAS 10298-80-3; EC 233-674-1) is a chlorinated aromatic nitro compound with the molecular formula C₇H₅Cl₂NO₃ and a molecular weight of 237.03 g/mol. It features a benzene ring substituted with two chlorine atoms at positions 1 and 3, a methoxy group at position 4, and a nitro group at position 2. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals . Its structural configuration imparts unique electronic and steric properties, influencing reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

1,3-dichloro-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3

InChI Key

NOHBAFVNPWPORE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 603-84-9)

  • Molecular Formula: C₇H₅Cl₂NO₃ (same as the target compound).
  • Key Difference : Chlorine atoms at positions 1 and 5 instead of 1 and 3.
  • Impact : Altered steric hindrance and electronic effects may direct substitution reactions to different ring positions. Applications include intermediates in herbicide synthesis .

2-Chloro-1-methoxy-3-nitrobenzene (CAS 74672-01-8)

  • Molecular Formula: C₇H₅ClNO₃.
  • Key Difference : Single chlorine at position 2 and nitro group at position 3.
  • Impact : Reduced halogenation decreases molecular weight (187.57 g/mol) and alters solubility. Used in dyestuff production .

Functional Group Variants

1-Amino-4-chloro-2-nitrobenzene (CAS 89-63-4)

  • Molecular Formula : C₆H₅ClN₂O₂.
  • Key Difference: Methoxy group replaced by an amino (-NH₂) group.
  • Properties : Lower molecular weight (172.57 g/mol) and melting point (116–118°C). Used in azo dye synthesis .

4-Chloro-1-ethoxy-2-nitrobenzene

  • Molecular Formula: C₈H₈ClNO₃.
  • Key Difference : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).
  • Impact : Increased alkyl chain length enhances lipophilicity, making it suitable for hydrophobic polymer precursors .

Compounds with Additional Substituents

3-Chloro-1-methoxy-4-methyl-2-nitrobenzene (CAS 112251-95-3)

  • Molecular Formula: C₈H₈ClNO₃.
  • Key Difference : Methyl (-CH₃) group at position 4.
  • Properties : Higher molecular weight (201.61 g/mol) and steric bulk, influencing catalytic hydrogenation pathways .

3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene

  • Molecular Formula: C₁₄H₁₀BrClNO₄.
  • Key Difference: Bromomethyl (-CH₂Br) and phenoxy (-OPh) groups.
  • Applications : High-purity reference material in pharmaceutical synthesis (e.g., Loxapine derivatives) .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 10298-80-3 C₇H₅Cl₂NO₃ 237.03 Not reported Agrochemical intermediates
1,5-Dichloro-3-methoxy-2-nitrobenzene 603-84-9 C₇H₅Cl₂NO₃ 237.03 Not reported Herbicide synthesis
1-Amino-4-chloro-2-nitrobenzene 89-63-4 C₆H₅ClN₂O₂ 172.57 116–118 Azo dyes
4-Chloro-1-ethoxy-2-nitrobenzene Not provided C₈H₈ClNO₃ ~201.45 Not reported Polymer precursors
2-Chloro-1-methoxy-3-nitrobenzene 74672-01-8 C₇H₅ClNO₃ 187.57 Not reported Dyestuff production
3-Chloro-1-methoxy-4-methyl-2-nitrobenzene 112251-95-3 C₈H₈ClNO₃ 201.61 Not reported Catalytic hydrogenation

Research Findings and Structural Insights

  • Dihedral Angles : The dihedral angle between the benzene ring and nitro group in structurally similar compounds (e.g., 50.2°) affects planarity and resonance stabilization, altering reaction kinetics .
  • Synthesis Methods: Alkylation of nitro-phenols (e.g., 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide in acetonitrile) is a common route for alkoxy-nitrobenzene derivatives .

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